Praeruptorin B
Overview
Description
Praeruptorin B is a bioactive compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. This compound belongs to the class of angular-type pyranocoumarins and has been recognized for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin B involves the extraction of the compound from the roots of Peucedanum praeruptorum Dunn. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from the plant source. The process involves harvesting the roots, drying, and then using solvents such as ethanol or methanol for extraction. The extract is then subjected to various chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Praeruptorin B undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of pyranocoumarins and their derivatives.
Biology: Investigated for its effects on cellular processes, including cell migration and invasion.
Medicine: Explored for its therapeutic potential in treating conditions such as hyperlipidemia, insulin resistance, and cancer
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Comparison with Similar Compounds
Praeruptorin B is compared with other similar compounds, such as:
Nectandrin B: A lignan with anti-inflammatory properties, showing comparable inhibitory effects on certain cellular processes.
Umbelliferone: A hydroxycoumarin with similar anti-inflammatory effects.
Liquiritigenin: A flavonoid with comparable lipid-lowering and anti-cancer activities.
This compound stands out due to its unique combination of lipid-lowering, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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